1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step synthetic routesThe reaction conditions often involve the use of strong bases, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as cell proliferation and apoptosis. The compound’s ability to bind to multiple receptors and modulate their activity contributes to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also exhibits significant antiproliferative activities and inhibits tubulin polymerization.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds show good inhibitory effects with IC50 values comparable to those of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE.
The uniqueness of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H18N6O |
---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
1-methyl-6-morpholin-4-yl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6O/c1-21-15-13(11-17-21)14(18-12-5-3-2-4-6-12)19-16(20-15)22-7-9-23-10-8-22/h2-6,11H,7-10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
CILVARSBNGPPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.